molecular formula C19H26N2O2S B6035060 N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide

N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide

カタログ番号 B6035060
分子量: 346.5 g/mol
InChIキー: UTXYRBJDORWASI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.

作用機序

N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide exerts its pharmacological effects by inhibiting GABA transaminase, leading to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By increasing GABAergic neurotransmission, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide reduces neuronal excitability and can have anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects. In addition, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.

実験室実験の利点と制限

N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has several advantages as a research tool. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABAergic neurotransmission. In addition, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has shown promising results in preclinical studies for the treatment of various neurological disorders, indicating its potential use as a therapeutic agent. However, there are also limitations to the use of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide in lab experiments. For example, the pharmacokinetics and pharmacodynamics of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide may differ between species, which can limit the extrapolation of results from animal studies to humans.

将来の方向性

There are several future directions for research on N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide. One potential area of investigation is the use of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide as a therapeutic agent for epilepsy, addiction, and anxiety disorders. Clinical trials are needed to evaluate the safety and efficacy of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide in humans. Another area of research is the development of novel GABA transaminase inhibitors with improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide and to identify potential off-target effects.

合成法

The synthesis of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(methylthio)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine to give the piperidinyl acid derivative. The final step involves the coupling of the piperidinyl acid derivative with cyclopropylamine to give N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide.

科学的研究の応用

N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has anticonvulsant properties and can reduce the frequency and severity of seizures in animal models of epilepsy. N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has also been shown to reduce cocaine self-administration and reinstatement in animal models of addiction, suggesting its potential use in the treatment of drug addiction. Furthermore, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety, indicating its potential use in the treatment of anxiety disorders.

特性

IUPAC Name

N-cyclopropyl-3-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-24-17-7-3-2-6-16(17)19(23)21-12-4-5-14(13-21)8-11-18(22)20-15-9-10-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXYRBJDORWASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。